4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O4/c1-12-11-16(23-28-12)24-18(13-7-9-15(22)10-8-13)17(20(26)21(24)27)19(25)14-5-3-2-4-6-14/h2-11,18,25H,1H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTBIFOJIFYFCB-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

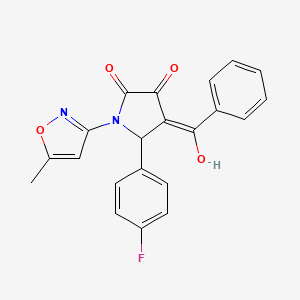

The compound's structure can be represented as follows:

This structure features a benzoyl group, a fluorophenyl moiety, and a methylisoxazole substituent, contributing to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolone core followed by selective functionalization. While specific synthetic pathways for this exact compound are not extensively documented, similar compounds have been synthesized using methods such as:

- Condensation Reactions : Combining appropriate carbonyl compounds with nitrogen-containing heterocycles.

- Functional Group Modifications : Introducing substituents like fluorine or isoxazole through electrophilic aromatic substitution or nucleophilic additions.

Antioxidant Properties

Research indicates that pyrrolone derivatives exhibit significant antioxidant activity. For instance, a study evaluating related compounds demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .

Anticancer Activity

Preliminary investigations into the anticancer effects of similar pyrrolone derivatives have shown promising results against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells, particularly in prostate cancer models .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes.

- Cell Signaling Modulation : It could influence signaling pathways related to cell survival and apoptosis.

- Free Radical Scavenging : Its structure allows it to interact with reactive oxygen species (ROS), thereby reducing oxidative damage.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- A study on 4,5-diaryl-3-hydroxy-pyrrolones demonstrated significant inhibition of PC3 prostate cancer cell proliferation, suggesting that structural modifications can enhance activity against specific cancer types .

- Another investigation focused on the antioxidant properties of pyrrolone derivatives revealed that certain substitutions increased radical scavenging capabilities significantly .

Data Table: Biological Activities Summary

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various pathogens. For instance, studies have shown that similar pyrrole derivatives can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications as antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Certain analogs have demonstrated the ability to induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one. Modifications at various positions on the pyrrole ring or substituents can significantly alter biological activity. For example, variations in fluorine substitution have been linked to enhanced potency against certain targets .

Material Science Applications

Beyond biological applications, this compound can be utilized in material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties. The incorporation of fluorinated groups often enhances the thermal stability and electronic characteristics necessary for such applications .

Case Study 1: Antimicrobial Efficacy

A study published in 2020 explored the antimicrobial effects of various pyrrole derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial viability, highlighting the potential for these compounds in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrrole derivatives against breast cancer cell lines. The study found that specific modifications to the compound led to increased apoptosis rates compared to controls, suggesting a promising avenue for drug development targeting cancer therapy .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of E. coli, P. aeruginosa | Significant antibacterial activity observed |

| Anticancer | Induction of apoptosis in cancer cells | Enhanced efficacy with structural modifications |

| Material Science | Organic electronics | Improved thermal stability with fluorination |

Q & A

Basic: What synthetic methodologies are reported for synthesizing pyrrol-2-one derivatives with multiple aryl substitutions, and how can these be adapted for the target compound?

Answer:

The synthesis of pyrrol-2-one derivatives typically involves cyclization reactions of substituted precursors. For example, base-assisted cyclization of hydroxy-pyrrol-2-ones with aryl amines or phenols under reflux conditions (e.g., in ethanol or methanol) yields diaryl-substituted products . Adapting this to the target compound would require:

- Step 1: Preparation of a 3-hydroxy-pyrrol-2-one precursor with a 4-fluorophenyl group at position 4.

- Step 2: Coupling the benzoyl group at position 4 via Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of the intermediate.

- Step 3: Introducing the 5-methylisoxazol-3-yl moiety at position 1 using a Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) .

Key challenges include optimizing reaction temperatures (e.g., 80–100°C for cyclization ) and stoichiometry to avoid side reactions. Yields for analogous compounds range from 9% to 63%, highlighting the need for iterative optimization .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Essential for confirming regiochemistry and substitution patterns. For example, the hydroxy proton at position 3 typically appears as a singlet near δ 10–12 ppm, while the 4-fluorophenyl group shows splitting patterns consistent with para-substitution (e.g., doublets at δ 7.2–7.8 ppm) .

- FTIR: The carbonyl stretch (C=O) of the pyrrol-2-one core appears at ~1700 cm⁻¹, and the hydroxy group (O–H) shows a broad peak near 3200–3400 cm⁻¹ .

- HRMS: Required to confirm molecular mass, particularly due to the presence of fluorine (exact mass: 19.00) and nitrogen/oxygen heteroatoms. Discrepancies >2 ppm suggest impurities or incorrect assignments .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) are effective for purity analysis .

Advanced: How can conflicting NMR data arising from dynamic tautomerism in pyrrol-2-ones be resolved?

Answer:

Pyrrol-2-ones often exhibit keto-enol tautomerism, leading to ambiguous NMR signals. Strategies include:

- Variable Temperature (VT) NMR: Conduct experiments at low temperatures (e.g., –40°C) to slow tautomer interconversion. For example, freezing enol and keto forms can separate overlapping signals .

- Deuterium Exchange: Adding D₂O to the NMR sample quenches enol proton signals, simplifying the spectrum.

- X-ray Crystallography: Definitive structural confirmation via single-crystal analysis resolves tautomeric ambiguity. For instance, the 4-fluorophenyl group’s para-substitution and isoxazole orientation can be validated .

Advanced: What strategies optimize the regioselectivity of isoxazole ring formation during synthesis?

Answer:

The 5-methylisoxazol-3-yl group’s regioselective incorporation requires:

- Pre-functionalized building blocks: Use of 3-amino-5-methylisoxazole as a nucleophile in SNAr reactions with halogenated intermediates.

- Catalytic control: Cu(I) catalysts (e.g., CuBr·SMe₂) promote Ullmann-type couplings for aryl-oxygen bond formation .

- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the isoxazole nitrogen, favoring position 1 substitution .

Side products (e.g., N2-substituted isomers) can be minimized by maintaining anhydrous conditions and temperatures ≤60°C.

Advanced: How do substituents on the pyrrol-2-one core influence biological activity, and what in vitro assays are suitable for structure-activity relationship (SAR) studies?

Answer:

- Substituent effects:

- SAR assays:

- Enzyme inhibition: Fluorescence polarization assays with purified enzymes (e.g., kinases) at varying compound concentrations (1 nM–10 µM).

- Cellular uptake: LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells .

- Thermodynamic solubility: Shake-flask method in PBS (pH 7.4) to correlate substituent polarity with bioavailability .

Basic: What crystallization conditions are effective for obtaining X-ray quality crystals of such polyaromatic heterocycles?

Answer:

- Solvent systems: Slow evaporation from DMSO/water (1:4 v/v) or methanol/dichloromethane (3:7 v/v) at 4°C .

- Seeding: Use microseeds from preliminary crystalline material to induce nucleation.

- Crystal mounting: Flash-cooling in liquid N₂ with 20% glycerol as a cryoprotectant ensures stability during data collection.

- Data collection: High-resolution (<1.0 Å) synchrotron sources (e.g., Diamond Light Source) resolve fluorine and oxygen positions unambiguously .

Advanced: How can researchers address low yields in the final cyclization step of pyrrol-2-one synthesis?

Answer:

Low yields (e.g., <20%) often stem from steric hindrance or competing side reactions. Mitigation strategies:

- Microwave-assisted synthesis: Shortens reaction time (e.g., 30 min vs. 24 h) and improves energy efficiency, reducing decomposition .

- Additives: Catalytic p-TsOH (10 mol%) or molecular sieves (4Å) remove water, shifting equilibrium toward cyclization .

- Alternative solvents: Switch from ethanol (protic) to THF (aprotic) to stabilize intermediates via coordination with Lewis acids (e.g., ZnCl₂) .

Basic: What computational methods predict the electronic effects of fluorine substitution on the compound’s reactivity?

Answer:

- DFT calculations: Use B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces (ESP) and identify electron-deficient regions (e.g., the 4-fluorophenyl ring’s para position) prone to nucleophilic attack .

- Hammett constants: The σₚ value of fluorine (–0.07) predicts moderate deactivation of the phenyl ring, guiding substituent placement for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.